1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene
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Overview
Description
1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3 and a molecular weight of 348.06 g/mol . This compound is characterized by the presence of methoxy, iodo, and trifluoromethoxy groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
One common method includes the nucleophilic substitution reaction where a trifluoromethoxy group is introduced via a nucleophilic attack on a positively charged halogen . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the iodo group.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene exerts its effects is largely dependent on its functional groups. The trifluoromethoxy group, for instance, can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes. The iodo group can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1,4-Dimethoxy-2-iodo-5-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-Iodo-4-(trifluoromethoxy)benzene: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a fluorine atom instead of methoxy groups, altering its reactivity and applications.
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Substitutes a bromine atom for one of the methoxy groups, impacting its chemical behavior.
The presence of both methoxy and trifluoromethoxy groups in this compound provides a unique combination of properties that enhance its utility in various applications.
Properties
CAS No. |
1806354-69-7 |
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Molecular Formula |
C9H8F3IO3 |
Molecular Weight |
348.06 g/mol |
IUPAC Name |
1-iodo-2,5-dimethoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-6-4-8(16-9(10,11)12)7(15-2)3-5(6)13/h3-4H,1-2H3 |
InChI Key |
DCVUPKKQQCAPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC(F)(F)F)OC)I |
Origin of Product |
United States |
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